molecular formula C19H30O3 B102578 5alpha-Androstan-3-one, 6beta,17beta-dihydroxy- CAS No. 18529-66-3

5alpha-Androstan-3-one, 6beta,17beta-dihydroxy-

Cat. No. B102578
CAS RN: 18529-66-3
M. Wt: 306.4 g/mol
InChI Key: LLECFUMUXOJJBT-BKSMAAMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5alpha-Androstan-3-one, 6beta,17beta-dihydroxy-, also known as 5a-androstane-3,6,17-trione, is a steroid hormone that is involved in a variety of physiological processes. This compound has gained attention in the scientific community due to its potential applications in research and medicine. In

Scientific Research Applications

5alpha-Androstan-3-one, 6beta,17beta-dihydroxy-e-3,6,17-trione has been used in various scientific research applications. It has been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of certain cancer cells. Additionally, it has been investigated for its potential use in the treatment of autoimmune diseases and inflammatory conditions.

Mechanism Of Action

The mechanism of action of 5alpha-Androstan-3-one, 6beta,17beta-dihydroxy-e-3,6,17-trione is not fully understood. However, it is believed to work by inhibiting the activity of the enzyme aromatase. Aromatase is responsible for converting testosterone to estrogen, and by inhibiting this enzyme, 5alpha-Androstan-3-one, 6beta,17beta-dihydroxy-e-3,6,17-trione may help to reduce estrogen levels in the body.

Biochemical And Physiological Effects

5alpha-Androstan-3-one, 6beta,17beta-dihydroxy-e-3,6,17-trione has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce estrogen levels in the body, which may have implications for the treatment of certain conditions such as breast cancer. Additionally, it has been shown to increase testosterone levels, which may have implications for the treatment of conditions such as hypogonadism.

Advantages And Limitations For Lab Experiments

One advantage of using 5alpha-Androstan-3-one, 6beta,17beta-dihydroxy-e-3,6,17-trione in lab experiments is that it is relatively easy to synthesize. Additionally, it has been shown to have a variety of potential applications in research and medicine. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to interpret results from experiments.

Future Directions

There are several potential future directions for research involving 5alpha-Androstan-3-one, 6beta,17beta-dihydroxy-e-3,6,17-trione. One area of interest is its potential use in the treatment of breast cancer. Additionally, it may be investigated for its potential use in the treatment of other hormone-related conditions such as hypogonadism and endometriosis. Further research is needed to fully understand the mechanism of action and potential applications of this compound.

Synthesis Methods

5alpha-Androstan-3-one, 6beta,17beta-dihydroxy-e-3,6,17-trione can be synthesized from dehydroepiandrosterone (DHEA) through a series of chemical reactions. DHEA is first oxidized to androstenedione, which is then treated with a strong acid to form 5a-androstene-3,17-dione. This compound is then oxidized to 5alpha-Androstan-3-one, 6beta,17beta-dihydroxy-e-3,6,17-trione.

properties

CAS RN

18529-66-3

Product Name

5alpha-Androstan-3-one, 6beta,17beta-dihydroxy-

Molecular Formula

C19H30O3

Molecular Weight

306.4 g/mol

IUPAC Name

(5S,6R,8R,9S,10R,13S,14S,17S)-6,17-dihydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C19H30O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h12-17,21-22H,3-10H2,1-2H3/t12-,13-,14-,15+,16+,17-,18+,19-/m0/s1

InChI Key

LLECFUMUXOJJBT-BKSMAAMTSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C[C@H]([C@@H]4[C@@]3(CCC(=O)C4)C)O

SMILES

CC12CCC3C(C1CCC2O)CC(C4C3(CCC(=O)C4)C)O

Canonical SMILES

CC12CCC3C(C1CCC2O)CC(C4C3(CCC(=O)C4)C)O

synonyms

6β,17β-Dihydroxy-5α-androstan-3-one

Origin of Product

United States

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